spinosic acid A
Beschreibung
Spinosic acid A is a triterpenoid compound primarily isolated from plant species within the Psychotria genus (Rubiaceae family) and Passiflora nuda . Structurally, it belongs to the oleanane-type triterpenes, characterized by a pentacyclic skeleton with hydroxyl and carboxyl functional groups. Key studies highlight its molecular weight as 486.7 g/mol, as listed in the LMSD lipid database . Its biological activities include antimycobacterial effects against Mycobacterium tuberculosis (a causative agent of tuberculosis) and anti-inflammatory properties via inhibition of nitric oxide (NO) production in macrophages . Notably, spinosic acid A was first structurally elucidated in 1971 through NMR and mass spectrometry, with later studies confirming its presence in diverse botanical sources .
Eigenschaften
Molekularformel |
C30H48O4 |
|---|---|
Molekulargewicht |
472.7 g/mol |
IUPAC-Name |
(1R,4aR,6aR,6aS,6bR,8aR,10S,12aR,14bS)-1,10-dihydroxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid |
InChI |
InChI=1S/C30H48O4/c1-25(2)14-16-30(24(33)34)17-15-28(6)18(22(30)23(25)32)8-9-20-27(5)12-11-21(31)26(3,4)19(27)10-13-29(20,28)7/h8,19-23,31-32H,9-17H2,1-7H3,(H,33,34)/t19-,20+,21-,22+,23+,27-,28+,29+,30-/m0/s1 |
InChI-Schlüssel |
KFALHTDSQSJCFC-HFYZCPLSSA-N |
SMILES |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)O)C)C)C2C1O)C)C(=O)O)C |
Isomerische SMILES |
C[C@]12CC[C@@H](C([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4[C@H](C(CC5)(C)C)O)C(=O)O)C)C)(C)C)O |
Kanonische SMILES |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)O)C)C)C2C1O)C)C(=O)O)C |
Herkunft des Produkts |
United States |
Vergleich Mit ähnlichen Verbindungen
Pomolic Acid
- Source: Co-occurs with spinosic acid A in Psychotria nuda and Passiflora species .
- Bioactivity: Demonstrates antimycobacterial activity (comparable to spinosic acid A) but lacks reported anti-inflammatory effects .
- Structural Difference: Contains a hydroxyl group at C-19, whereas spinosic acid A features additional oxygenation at C-21 .
Arjunic Acid
Strictosidine
- Source: Found in Psychotria nuda alongside spinosic acid A .
- Bioactivity : Cytotoxic to cancer cell lines (THP-1 and U937, EC₅₀ = 21.9–120.0 μg/mL) but inactive against mycobacteria .
- Structural Difference: A monoterpene indole alkaloid, structurally distinct from triterpenoids like spinosic acid A .
3-O-Methylellagic Acid Derivatives
- Source: Co-isolated with spinosic acid A in Rosa roxburghii rhizomes .
- Bioactivity: Superior anti-inflammatory activity (e.g., compound 4, IC₅₀ = 9.87 μmol/L) compared to spinosic acid A (IC₅₀ = 17.65 μmol/L) .
- Structural Difference: Ellagic acid derivatives with glycosidic linkages, lacking the triterpenoid skeleton .
Comparative Data Table
Key Research Findings
Anti-Inflammatory Superiority: Ellagic acid derivatives (e.g., compound 4) from Rosa roxburghii outperform spinosic acid A in NO inhibition, suggesting glycosylation enhances bioavailability .
Structural Stability: Spinosic acid A’s hydroxyl groups undergo dehydration to form π bonds, influencing its fragmentation patterns in mass spectrometry . This reactivity is absent in pomolic acid.
Source Specificity: Unlike spinosic acid A, strictosidine is exclusive to Psychotria species and lacks cross-kingdom distribution .
Therapeutic Gaps: Spinosic acid A’s antimycobacterial mechanism remains less studied compared to pomolic acid, which shares its source but has better-documented SAR (structure-activity relationship) .
Q & A
Q. What analytical techniques are recommended for confirming the structural identity of spinosic acid A in purified samples?
To confirm structural identity, employ a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY/HMBC) and high-resolution mass spectrometry (HRMS). NMR helps resolve stereochemistry and functional groups, while HRMS validates molecular mass and fragmentation patterns . Cross-reference spectral data with published literature or databases (e.g., SciFinder) to resolve discrepancies caused by impurities or isomerism. For quantification, pair HPLC-DAD with a validated calibration curve using a certified reference standard .
Q. How should researchers design experiments to assess the stability of spinosic acid A under varying pH and temperature conditions?
Use accelerated stability testing by exposing spinosic acid A to buffered solutions (pH 3–9) at controlled temperatures (e.g., 25°C, 40°C, 60°C). Monitor degradation via HPLC-UV at regular intervals (0, 1, 3, 7 days). Calculate degradation kinetics (e.g., Arrhenius equation) to predict shelf-life. Include mass balance studies to identify degradation products, and characterize them using LC-MS/MS .
Q. What in vitro assays are suitable for preliminary screening of spinosic acid A’s bioactivity?
Prioritize target-specific assays based on spinosic acid A’s known mechanisms (e.g., enzyme inhibition, receptor binding). For antimicrobial activity, use microdilution assays (MIC/MBC) against Gram-positive/negative bacteria. For cytotoxicity, employ MTT or resazurin assays on cancer cell lines. Include positive controls (e.g., ampicillin, doxorubicin) and validate results with dose-response curves (IC₅₀ calculations) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for spinosic acid A across different studies?
Conduct a systematic meta-analysis of existing data, focusing on variables such as:
- Experimental conditions : Differences in solvent systems (DMSO vs. aqueous), pH, or assay incubation times.
- Biological models : Variations in cell lines, bacterial strains, or in vivo models (e.g., zebrafish vs. rodents).
- Data normalization : Inconsistent use of controls or units (e.g., µM vs. µg/mL). Apply statistical models (ANOVA, Bland-Altman plots) to quantify variability and identify confounding factors .
Q. What strategies are effective for elucidating the biosynthetic pathway of spinosic acid A in its native organism?
Combine genomic analysis (e.g., whole-genome sequencing of the producing strain) with transcriptomics to identify candidate gene clusters. Use heterologous expression in model organisms (e.g., E. coli, S. cerevisiae) to validate enzyme function. Isotopic labeling (¹³C-glucose) and feeding studies can trace precursor incorporation into spinosic acid A’s core structure .
Q. How should researchers optimize the yield of spinosic acid A in microbial fermentation systems?
Employ Design of Experiments (DoE) methodologies, such as response surface methodology (RSM), to test variables:
- Carbon/nitrogen sources (e.g., glucose, glycerol, ammonium sulfate).
- Induction timing and temperature.
- Precursor feeding (e.g., methylmalonyl-CoA). Monitor real-time metabolic flux via LC-MS and adjust parameters iteratively. Validate scalability in bioreactors (e.g., stirred-tank vs. airlift) .
Data Analysis and Interpretation
Q. What statistical approaches are recommended for analyzing dose-dependent effects of spinosic acid A in heterogeneous cell populations?
Use nonlinear regression models (e.g., sigmoidal dose-response) to calculate EC₅₀/IC₅₀ values. For heterogeneous responses, apply cluster analysis (k-means, PCA) to subgroup cells by sensitivity. Include bootstrapping to estimate confidence intervals and mitigate outliers .
Q. How can researchers differentiate between off-target effects and true mechanistic activity in spinosic acid A studies?
Perform orthogonal assays:
- Target engagement : Use thermal shift assays (TSA) or cellular thermal shift assays (CETSA) to confirm binding.
- Genetic validation : CRISPR knockouts or RNAi silencing of putative targets.
- Proteomics : SILAC or TMT labeling to identify downstream protein expression changes. Cross-validate findings with computational docking (e.g., AutoDock Vina) .
Ethical and Reporting Standards
Q. What ethical considerations are critical when conducting in vivo toxicity studies of spinosic acid A?
Follow ARRIVE 2.0 guidelines for preclinical studies:
Q. How should researchers address reproducibility challenges in spinosic acid A bioassays?
Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable):
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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